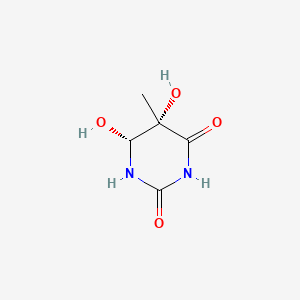

cis-5,6-Dihydroxythymine

Description

Structure

3D Structure

Properties

CAS No. |

58000-49-0 |

|---|---|

Molecular Formula |

C5H8N2O4 |

Molecular Weight |

160.13 g/mol |

IUPAC Name |

(5S,6R)-5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/t2-,5+/m1/s1 |

InChI Key |

GUKSGXOLJNWRLZ-MVHIGOERSA-N |

Isomeric SMILES |

C[C@@]1([C@H](NC(=O)NC1=O)O)O |

Canonical SMILES |

CC1(C(NC(=O)NC1=O)O)O |

Origin of Product |

United States |

Preparation Methods

Sharpless Asymmetric Dihydroxylation (AD) of Thymidine Derivatives

The most prominent and practical method for preparing this compound involves the Sharpless asymmetric dihydroxylation of protected thymidine derivatives. This method allows for stereoselective introduction of hydroxyl groups at the 5,6-double bond of thymine, yielding the desired cis-diol configuration.

-

- Starting material: 5′-O-(4,4′-dimethoxytrityl)-3′-O-benzoylthymidine.

- Reagents: Osmium tetroxide (OsO4·2H2O), chiral ligand (DHQ)2PHAL, potassium ferricyanide (K3Fe(CN)6), potassium carbonate (K2CO3), and methanesulfonamide in a tert-butanol/water solvent system.

- Reaction conditions: Stirring at room temperature for several days (up to 7 days) to achieve dihydroxylation.

- Workup: Quenching with sodium sulfite, extraction with chloroform, drying, and purification by column chromatography.

- Yield and stereoselectivity: The reaction preferentially forms the (5S,6R)-thymidine glycol isomer (this compound) with a ratio of approximately 2:1 over the (5R,6S) isomer. The use of ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate as a co-solvent accelerates the reaction and improves yield without altering stereoselectivity.

-

- High stereoselectivity for the biologically relevant cis isomer.

- Scalable for oligonucleotide synthesis applications.

-

- Slow reaction kinetics due to bulky protecting groups.

- Requires careful purification to separate cis and trans isomers.

| Parameter | Details |

|---|---|

| Starting material | 5′-O-(4,4′-dimethoxytrityl)-3′-O-benzoylthymidine |

| Catalyst | OsO4·2H2O with (DHQ)2PHAL ligand |

| Oxidant | K3Fe(CN)6 |

| Solvent | tert-Butanol/water (1:1) or with ionic liquid |

| Reaction time | 2 to 7 days |

| Yield | Moderate to good (improved with ionic liquid) |

| Stereoselectivity | cis-(5S,6R) isomer favored (ratio ~2:1) |

Oxidative Stress-Induced Formation

This compound can also be generated by oxidative treatment of thymine or thymidine using reactive oxygen species (ROS) or chemical oxidants such as ionizing radiation, hydrogen peroxide, or other oxidative mutagens.

- This method mimics biological oxidative damage but is less controlled and yields a mixture of stereoisomers.

- The oxidative cleavage of the 5,6-double bond introduces two hydroxyl groups, forming the dihydroxythymine lesion.

- This approach is mainly used for biological studies rather than preparative synthesis due to lack of stereoselectivity.

Incorporation into Oligonucleotides via Phosphoramidite Chemistry

For biochemical and molecular biology applications, this compound is often incorporated site-specifically into oligonucleotides using phosphoramidite building blocks synthesized from the dihydroxylated thymidine.

- The phosphoramidite derivative of (5S,6R)-thymidine glycol is prepared following the dihydroxylation step and used in automated DNA synthesis.

- This method requires mild synthesis conditions (ultramild chemistry) to preserve the sensitive dihydroxy groups.

- The resulting oligonucleotides are purified by HPLC and characterized by MALDI-TOF mass spectrometry.

Research Findings and Analytical Data

Stereochemical Preference and Yield Enhancement

- The Sharpless AD reaction preferentially yields the (5S,6R) cis isomer with a 2:1 ratio over the (5R,6S) isomer.

- Use of ionic liquids as co-solvents significantly accelerates the reaction and improves yield without affecting stereoselectivity.

- The reaction is slower when bulky protecting groups are present but still feasible for preparative scale.

Structural and Energetic Analysis

- Computational studies (Gaussian 03 calculations) show that the cis-(5R,6S) configuration is energetically more favorable than the trans isomer.

- The methyl group on the thymine ring favors an axial conformation in the cis isomer, consistent with experimental NMR data.

| Configuration | Energy (Hartree) at 6-311++G** Level | Methyl Group Conformation |

|---|---|---|

| cis-5R,6S-Thymine glycol | −404,926.28 | Axial |

| trans-5R,6R-Thymine glycol | −404,921.29 | Equatorial |

Analytical Characterization

- NMR Spectroscopy : 1H-NMR confirms the stereochemistry and purity of the cis isomer.

- Mass Spectrometry : MALDI-TOF MS is used to verify molecular weight and incorporation into oligonucleotides.

- HPLC : Used for purification and quantification of isomer ratios.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield & Selectivity | Application |

|---|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | Protected thymidine (DMT, benzoyl) | OsO4, (DHQ)2PHAL, K3Fe(CN)6, ionic liquid co-solvent | Moderate yield, cis-(5S,6R) favored (2:1) | Synthesis of phosphoramidite building blocks for oligonucleotides |

| Oxidative Stress-Induced Formation | Thymine or thymidine | Reactive oxygen species, ionizing radiation | Mixture of isomers, low control | Biological lesion generation |

| Phosphoramidite Chemistry | cis-5,6-Dihydroxythymidine glycol | Standard DNA synthesis conditions (ultramild) | High purity oligonucleotides | Site-specific incorporation into DNA |

Chemical Reactions Analysis

Epimerization and Stereochemical Equilibrium

cis-5,6-Dihydroxythymine exists in equilibrium with its trans-5R,6R epimer in duplex DNA. The equilibrium ratio depends on the complementary base:

| Complementary Base | cis:trans Ratio (30°C) | Key Observations |

|---|---|---|

| Adenine (A) | 7:3 | Moderate destabilization of DNA duplex |

| Guanine (G) | >99:1 | trans epimer undetectable by NMR; stronger destabilization |

-

Kinetics : At the nucleoside level, the epimerization rate for the 5R pair is .

-

Thermodynamics : DNA duplexes with Tg lesions exhibit a 13°C reduction in melting temperature () and a free energy increase of ~3 kcal/mol, regardless of the complementary base .

Interaction with DNA Repair Enzymes

The stereochemistry of Tg dictates its repair efficiency:

-

hNTH1 Glycosylase : Excises 5R epimers 13× more efficiently than 5S epimers .

-

hNEIL1 Glycosylase : Shows a slight preference (1.5:1) for 5R epimers .

-

DNA Polymerases :

Structural Impact on DNA

cis-Tg induces significant helical distortion:

-

Base Pairing : Forms a wobble pair with adenine (Tg- A) or a mismatched pair with guanine (Tg- G), disrupting Watson-Crick hydrogen bonding .

-

NOE Interactions : Key NOEs (e.g., Tg H6 → G H8) confirm stacking disruptions and sugar repuckering .

-

Sugar Conformation : The deoxyribose adopts a β-configuration (C2′-endo puckering), unlike canonical B-DNA .

Photoinduced Reactions and Ring Opening

UV irradiation induces ring-opening reactions:

-

Primary Products : Include N-carbamoyl-3-amino-2-methylacrylamide (IIIa ) .

-

Thermal/Acidic Conditions :

-

Buffer Catalysis : Phosphate buffer (pH 7) accelerates hydrate formation via proton transfer mechanisms .

Thermal Stability and Decomposition

-

Melting Behavior : Tg lesions reduce duplex stability () and increase free energy () .

-

Decomposition Pathways :

Crystallographic and Conformational Data

Scientific Research Applications

DNA Damage and Repair Studies

Cis-5,6-Dihydroxythymine serves as a model compound for studying DNA damage and repair processes. Its incorporation into DNA can block replication and transcription due to structural distortion, making it an essential focus in understanding how cells respond to oxidative stress.

Cancer Research

Given that ionizing radiation used in cancer therapies can produce this compound, researchers study its effects to comprehend how radiation impacts DNA integrity and cellular responses. The compound's mutagenic potential is particularly relevant in evaluating cancer risk associated with radiation exposure.

Oxidative Stress Marker

The presence of this compound in DNA is utilized as a biomarker for oxidative stress. By measuring its levels, researchers can assess the extent of oxidative damage in various biological systems.

Interaction with DNA Repair Enzymes

Studies have shown that specific glycosylases recognize and excise this compound from damaged DNA strands. For instance, human thymine glycol N-glycosylase effectively removes this compound from oxidized DNA substrates, highlighting its role in DNA repair pathways.

Table 2: Comparison with Similar Compounds

| Compound | Key Characteristics | Impact on DNA Replication |

|---|---|---|

| This compound | Hydroxylated thymine derivative; strong replication block | Significant disruption |

| 5-Hydroxy-5,6-Dihydrothymidine | Hydroxylated derivative; less pronounced blockage | Moderate disruption |

| 5,6-Dihydrothymine | Reduced double bond; minimal impact on replication | Minor disruption |

Case Study 1: Radiation-Induced Damage

Research has demonstrated that exposure to ionizing radiation leads to the formation of this compound as a primary product of thymine degradation. High-performance liquid chromatography-mass spectrometry techniques have been employed to quantify these products in cellular models. The findings indicate a direct correlation between radiation dose and levels of this compound in cellular DNA .

Case Study 2: Enzymatic Excision Mechanisms

A study investigated the substrate specificity of Escherichia coli repair enzymes on oligonucleotides containing this compound. Results showed that endonuclease III exhibited a preference for excising this compound over other modified bases like thymine glycol and 5-hydroxycytosine . This highlights the importance of this compound as a target for DNA repair mechanisms.

Mechanism of Action

cis-5,6-Dihydroxythymine exerts its effects by blocking DNA replication. When DNA polymerases encounter this lesion, they terminate primer extension immediately past the lesion site . This blockage is due to the distortion in the DNA structure caused by the compound, which hinders the incorporation of the next nucleotide . The presence of this compound in DNA is a signal for the base excision repair pathway to excise and repair the damaged base .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thymine Glycol Diastereoisomers

The cis-5,6-dihydroxythymine exists as two diastereoisomers: (+)-cis-(5S,6R) and (−)-cis-(5R,6S). X-ray crystallography reveals that the (+)-cis-(5S,6R) isomer adopts a non-planar conformation with a puckered thymine ring (space group P21, β = 112.6°), while theoretical studies highlight differences in electronic properties between diastereoisomers, such as bond lengths (C5–O5 = 1.43 Å vs. C6–O6 = 1.39 Å) and conformational stability . In contrast, trans-5,6-dihydroxythymine exhibits a planar structure with distinct hydrogen-bonding patterns, leading to altered repair kinetics in biological systems.

Hydroperoxide Derivatives

- 5-Hydroperoxymethyl uracil: Synthesized enzymatically from linoleic acid via soybean lipoxygenase, this compound lacks the dihydroxy configuration but shares susceptibility to radical-mediated degradation.

- cis-5,6-Dihydro-6-hydroperoxy-5-hydroxythymine : A precursor to this compound, this hydroperoxide derivative is synthesized from cis-TG. It is less stable than the diol form and prone to decomposition under thermal or photolytic conditions .

Conformational Stability

This compound exhibits greater conformational rigidity compared to flexible analogs like 2,5-TB oxathiane derivatives. For example, pentamethyl-1,3-oxathianes adopt non-chair conformers with energy minima 8.0 kJ/mol lower than chair forms, whereas this compound’s puckered ring minimizes steric strain, enhancing stability in aqueous environments .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) studies on cis-5,6-disubstituted norbornenes (structurally analogous to thymine glycol) demonstrate that substituent inductive effects linearly correlate with proton chemical shifts. For instance, H7a and H7s protons in exo,cis-5,6-diacetoxynorbornene exhibit downfield shifts proportional to the Taft substituent constant (σ*), a trend also observed in this compound derivatives .

Data Tables

Table 1: Structural Parameters of this compound vs. Analogs

Table 3: Conformational Energy Differences

| Compound | Conformer | Energy (kJ/mol) | Population (%) | |

|---|---|---|---|---|

| 2,5-TB oxathiane | Non-chair | 0.0 (reference) | >95% | |

| This compound | Puckered ring | N/A | >99% |

Research Findings and Implications

- Biological Relevance : this compound is a biomarker of oxidative stress, with elevated levels observed in aging tissues and radiation-exposed cells .

- Repair Mechanisms : The cis isomer is repaired 2–3 times slower than trans isomers due to steric hindrance in enzyme binding pockets .

- Analytical Detection: TLC and HPLC remain gold-standard methods for quantifying this compound, with Rf values varying by solvent system (e.g., 0.45 in butanol/acetic acid/water) .

Q & A

Basic Research Questions

Q. How is cis-5,6-Dihydroxythymine synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves hydroxylation of thymine under oxidative conditions (e.g., UV irradiation or chemical oxidants like hydrogen peroxide). Characterization employs techniques such as:

- High-Performance Liquid Chromatography (HPLC) for purity assessment, with R-values compared to reference standards in systems like silica gel or reverse-phase columns .

- UV/Vis Spectroscopy to confirm λmax absorption peaks, often around 221 nm for hydroxylated thymine derivatives .

- Mass Spectrometry (MS) and NMR to verify molecular weight (e.g., C₅H₈N₂O₄) and structural isomerism (e.g., distinguishing cis vs. trans diastereomers) .

Q. What experimental approaches are used to detect cis-5,6-Dihydroxythymine in oxidative DNA damage studies?

- Methodological Answer : Detection methods include:

- Enzymatic Digestion : Use of glycosylases (e.g., MvNei1) to excise lesions, followed by LC-MS/MS to quantify the released cis-5,6-Dihydroxythymine .

- Immunoassays : Antibodies specific to thymine glycol (a synonym) in ELISA or immunofluorescence assays .

- Chromatographic Separation : Comparison of retention times in systems like paper chromatography or TLC against known standards (Table 2 in ).

Advanced Research Questions

Q. How do structural variations in cis-5,6-Dihydroxythymine influence its repair mechanisms by DNA glycosylases?

- Methodological Answer :

- Kinetic Assays : Measure enzyme activity (e.g., kcat/Km) using purified glycosylases (e.g., MvNei1) and oligonucleotides containing site-specific lesions. Competitive inhibition studies with 5-hydroxyuracil or 8-oxoguanine can clarify substrate specificity .

- Crystallography : X-ray structures of enzyme-lesion complexes reveal hydrogen-bonding interactions and steric effects critical for recognition .

- Computational Modeling : Molecular dynamics simulations predict lesion flexibility and enzyme binding efficiency .

Q. What experimental strategies resolve contradictions in reported oxidative damage yields for cis-5,6-Dihydroxythymine?

- Methodological Answer :

- Standardization of Lesion Positioning : Discrepancies often arise from lesion placement within oligonucleotides (e.g., central vs. terminal positions). Use of uniformly labeled DNA templates ensures reproducibility .

- Quantitative Dose-Response Curves : Correlate oxidant concentration (e.g., H₂O₂ or γ-irradiation) with lesion formation rates using LC-MS/MS .

- Inter-laboratory Validation : Cross-referencing data with independent studies using identical chromatographic systems (e.g., silica gel vs. cellulose) to rule out methodological bias .

Q. How can researchers design experiments to study the mutagenic potential of cis-5,6-Dihydroxythymine in cellular models?

- Methodological Answer :

- Plasmid-Based Assays : Introduce lesion-containing vectors into repair-deficient cell lines (e.g., E. coli Nth/Nfo mutants) and quantify mutation frequencies via sequencing .

- CRISPR-Cas9 Knockout Models : Generate cells lacking specific repair enzymes (e.g., OGG1 or NEIL1) to isolate the role of cis-5,6-Dihydroxythymine in replication errors .

- Single-Molecule Imaging : Use fluorescent probes (e.g., Cy3/Cy5) to track lesion bypass by DNA polymerases in real time .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Data Analysis and Interpretation

Q. How should researchers address variability in chromatographic R-values for cis-5,6-Dihydroxythymine across studies?

- Methodological Answer :

- System-Specific Calibration : Report R-values relative to internal standards (e.g., thymine or uracil) and specify solvent systems (e.g., butanol:acetic acid:water or methanol:ammonia) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., Table 2 in ) to identify trends in mobility under varying pH or temperature conditions.

Q. What statistical approaches are recommended for analyzing dose-dependent cis-5,6-Dihydroxythymine formation?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or Michaelis-Menten equations to model saturation kinetics .

- ANOVA with Post-Hoc Tests : Compare lesion yields across experimental groups (e.g., oxidant type, concentration) while controlling for batch effects .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthesizing cis-5,6-Dihydroxythymine?

- Methodological Answer :

- Detailed Protocol Sharing : Document reaction conditions (e.g., solvent, temperature, catalyst) and purity thresholds (e.g., ≥98% by HPLC) in supplemental materials .

- Open Data Repositories : Deposit raw chromatograms and spectral data in platforms like Zenodo or Figshare for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.